3-Methyl-3-propylpentane-1,5-diol

Description

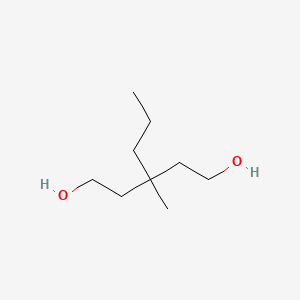

Structure

2D Structure

3D Structure

Properties

CAS No. |

102439-64-5 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

3-methyl-3-propylpentane-1,5-diol |

InChI |

InChI=1S/C9H20O2/c1-3-4-9(2,5-7-10)6-8-11/h10-11H,3-8H2,1-2H3 |

InChI Key |

ZYMZOXYWJVZUES-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CCO)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 3 Propylpentane 1,5 Diol and Its Structural Analogues

Established Synthetic Routes

Established methods for preparing 3-methyl-3-propylpentane-1,5-diol and its analogues primarily involve the transformation of appropriately substituted precursor molecules. These routes can be broadly categorized into reduction reactions of dicarbonyl compounds and multi-step sequences that build the carbon skeleton incrementally.

Reduction of Substituted Glutaric Acid Diesters

One common approach involves the reduction of diesters of substituted glutaric acids. These methods are effective for converting the two ester functionalities into primary alcohols, thereby forming the 1,5-diol structure.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters and carboxylic acids to primary alcohols. masterorganicchemistry.comyoutube.comyoutube.com This non-selective reducing agent is particularly useful for the synthesis of 1,5-diols from the corresponding diesters. masterorganicchemistry.com The high reactivity of LiAlH₄ necessitates careful control of reaction conditions and anhydrous solvents. mnstate.edu The general mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alkoxide and a subsequent reduction of the intermediate aldehyde to the primary alcohol. masterorganicchemistry.com The use of modified, sterically hindered hydride reagents, such as lithium tri(tert-butoxy)aluminum hydride (LTBA), can sometimes offer greater selectivity in reductions, although LiAlH₄ remains a common choice for complete reduction of diesters. wikipedia.org

Catalytic hydrogenation offers an alternative method for the reduction of dicarbonyl precursors to diols. This process typically involves the use of a metal catalyst, such as Raney nickel, ruthenium, or iridium complexes, under a hydrogen atmosphere. orgsyn.orgrsc.orgnih.govyork.ac.uk For instance, 3-methyl-1,5-pentanediol (B147205) has been successfully prepared via the hydrogenation of ethyl β-methylglutarate. orgsyn.org The choice of catalyst and reaction conditions, including pressure and temperature, is crucial for achieving high yields and selectivity. google.com Asymmetric hydrogenation using chiral catalysts can provide enantiomerically enriched diols, which is particularly valuable in the synthesis of chiral molecules. rsc.orgnih.govyork.ac.uknih.gov The mechanism of catalytic hydrogenation generally involves the heterolytic activation of hydrogen by the catalyst and subsequent transfer to the carbonyl groups. researchgate.net

Multi-step Organic Reaction Sequences

Complex branched diols often require multi-step syntheses to construct the desired carbon framework. These sequences may involve classic carbon-carbon bond-forming reactions.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that can be employed to build the backbone of 1,5-diol precursors. wikipedia.orglibretexts.orgwikipedia.org This reaction involves the nucleophilic addition of an enolate to a carbonyl compound, forming a β-hydroxy aldehyde or ketone. libretexts.orgmasterorganicchemistry.comthieme-connect.de By choosing appropriate starting materials, a carbon skeleton suitable for subsequent reduction to a 1,5-diol can be constructed. For example, a crossed aldol condensation between two different carbonyl compounds can lead to a variety of products, and careful control of the reaction conditions is necessary to favor the desired adduct. wikipedia.orgmasterorganicchemistry.com The resulting aldol product can then be reduced to the corresponding diol. Variations like the Claisen-Schmidt condensation, which involves an aromatic carbonyl compound lacking an alpha-hydrogen, expand the scope of this methodology. libretexts.org

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. mnstate.edu The synthesis of tertiary alcohols is a common application of Grignard reagents reacting with ketones or twice with esters. masterorganicchemistry.comyoutube.com To construct a 3,3-disubstituted-1,5-pentanediol, a strategy involving sequential Grignard additions can be envisioned. This could involve the reaction of a Grignard reagent with a protected γ-hydroxy ester or a similar electrophile. A key challenge is managing the high reactivity of the Grignard reagent to prevent side reactions. mnstate.edu The reaction of a Grignard reagent with an ester, for instance, typically leads to a double addition, yielding a tertiary alcohol where two identical groups are introduced from the Grignard reagent. masterorganicchemistry.com To create a branched structure with different substituents at the tertiary carbon, a more elaborate strategy involving multiple steps and protecting groups would be necessary. For example, a Grignard reagent can react with a lactone to open the ring and form a hydroxy ketone, which can then be reacted with a second Grignard reagent to form the desired diol with two different alkyl groups at the tertiary position.

Hydroformylation and Subsequent Hydrogenation Pathways (as generalized for similar diols)

The synthesis of diols, particularly higher alcohols with six or more carbon atoms, often employs a two-stage process commencing with hydroformylation, also known as the oxo process, followed by hydrogenation. google.com This industrial-scale method is a cornerstone for producing a wide array of oxygenated products from olefins (alkenes). rsc.org

The first step, hydroformylation, involves the addition of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), across the double bond of an olefin. rsc.org This reaction is catalyzed by transition metal complexes, most commonly those based on cobalt or rhodium, to produce an aldehyde with one additional carbon atom than the starting olefin. rsc.org The choice of catalyst is critical; next-generation rhodium-based catalysts, for instance, often exhibit higher selectivity and activity compared to traditional cobalt systems, allowing the reaction to proceed under milder conditions. rsc.org The generally accepted mechanism involves the formation of a metal-hydride species, which then coordinates with the alkene, leading to the formation of a metal-alkyl intermediate. rsc.org

Table 1: Catalysts in Hydroformylation and Hydrogenation

| Stage | Catalyst Type | Common Metals | Role |

|---|---|---|---|

| Hydroformylation | Transition Metal Complexes | Rhodium (Rh), Cobalt (Co) | Catalyzes the addition of CO and H₂ to an olefin to form an aldehyde. rsc.org |

| Hydrogenation | Heterogeneous Catalysts | Copper-Chromium (Cu/Cr), Nickel (Ni) | Catalyzes the reduction of the aldehyde group to a hydroxyl group, forming the alcohol. google.comorgsyn.org |

Advanced and Emerging Synthetic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral diols, offering high selectivity under mild reaction conditions. researchgate.net Enzymes, particularly ketoreductases and alcohol dehydrogenases (ADHs), are highly effective for the stereoselective reduction of carbonyl compounds like ketoesters and diketones to produce specific stereoisomers of diols. figshare.commdpi.com

This approach is valuable because enzymes can distinguish between prochiral centers in a molecule, leading to products with high enantiomeric and diastereomeric excess. figshare.commdpi.com For instance, the bioreduction of 1,4-diaryl-1,4-diketones using ADH from Ralstonia sp. (RasADH) has been shown to yield (1S,4S)-diols with excellent selectivity, often without the accumulation of the hydroxy ketone intermediate. mdpi.com The reaction conditions are typically mild, often conducted in a buffer solution at or near room temperature, with a co-substrate like isopropanol (B130326) serving as the hydrogen source. mdpi.com

The substrate scope for enzymatic reductions can be broad, encompassing various ketones and keto esters. nih.gov By selecting different enzymes, it is sometimes possible to synthesize opposite enantiomers of the same diol, providing access to a wider range of chiral building blocks. mdpi.com

Table 2: Examples of Enzymatic Diol Synthesis

| Enzyme/Biocatalyst | Substrate Type | Product | Key Finding |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) from Ralstonia sp. | 1,4-diaryl-1,4-diketones | (1S,4S)-diols | High conversion and excellent diastereo- and enantioselectivity. mdpi.com |

| Ketoreductases | β,δ-diketo ester | β,δ-dihydroxy esters | Capable of producing seven out of eight possible stereoisomers in high purity. figshare.com |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Prochiral ketones, β-keto esters | Enantiopure secondary alcohols | Demonstrates high enantioselectivity across a broad range of substrates. nih.gov |

Computational retrosynthetic analysis is revolutionizing how chemists design synthetic routes for complex molecules. frontiersin.org This approach, rooted in the concept of breaking down a target molecule into simpler, readily available precursors, uses sophisticated algorithms to navigate the vast landscape of possible chemical reactions. paperswithcode.com

Early systems were primarily rule-based, relying on a database of known chemical transformations hand-coded by chemists. frontiersin.orgyoutube.com Modern tools, however, increasingly incorporate machine learning and deep neural networks. frontiersin.org These data-driven systems can "learn" chemical rules from massive reaction databases, allowing them to propose novel and non-obvious synthetic pathways. frontiersin.org

For a target like this compound, a retrosynthesis program would work backward, step-by-step, suggesting potential reactions (e.g., reductions, C-C bond formations) and the precursor molecules required for each step. The software analyzes the entire molecule to account for potential selectivity issues and functional group incompatibilities. youtube.com The ultimate goal is to generate one or more complete synthetic pathways that start from commercially available materials. paperswithcode.comyoutube.com This in silico method accelerates the discovery process by prioritizing the most promising routes for laboratory validation. youtube.com

Electrochemical synthesis offers a sustainable and powerful alternative to traditional chemical methods, using electric current as a "green" redox agent to drive reactions. rsc.org This approach can often be performed at room temperature and pressure, avoiding the need for harsh chemical oxidants or reductants. bohrium.comorganic-chemistry.org

For diol synthesis, several electrochemical strategies have been developed. One method involves the electrochemical reduction of carbonyl compounds, such as aldehydes and ketones. bohrium.comorganic-chemistry.org In this process, which can be conducted in an undivided cell with platinum electrodes, a sacrificial reductant like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be used. The reaction proceeds via direct electrochemical reduction followed by either protonation or radical-radical homocoupling to yield alcohols or diols. organic-chemistry.org

Another strategy is the electrochemical dihydroxylation of alkenes. organic-chemistry.org This can be achieved using a simple system with potassium bromide (KBr) as both an electrolyte and catalyst, and water as a sustainable source of hydroxyl groups. organic-chemistry.org An alternative electro-oxidative strategy can convert vinylarenes into protected syn-1,2-diols using N,N-dimethylformamide (DMF) as a nucleophile, obviating the need for transition metal catalysts. nih.gov These methods represent a move towards more environmentally benign chemical manufacturing. rsc.orgbohrium.com

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally sustainable, economically viable, and safer for human health. solubilityofthings.comyoutube.com Many of the advanced synthetic methods for diols align with these principles.

Waste Prevention : Biocatalytic and electrochemical methods often generate significantly less waste compared to classical stoichiometric reactions. youtube.comcitrefine.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used into the final product. acs.org Hydroformylation is a prime example of an atom-economical reaction, as it is a pure addition reaction. rsc.org

Less Hazardous Chemical Synthesis : Enzymatic syntheses operate in water under mild conditions, avoiding toxic solvents and harsh reagents. researchgate.net

Designing Safer Chemicals : The goal is to design chemical products to have their desired function while minimizing their toxicity. citrefine.com

Safer Solvents and Auxiliaries : Green chemistry encourages minimizing or eliminating the use of auxiliary substances like solvents. acs.org Electrochemical methods using water as a solvent or reactant exemplify this principle. organic-chemistry.org

Design for Energy Efficiency : Reactions conducted at ambient temperature and pressure, such as many biocatalytic and electrochemical processes, are more energy-efficient. solubilityofthings.comcitrefine.com

Use of Renewable Feedstocks : Using renewable starting materials, such as those derived from biomass, is a key goal. youtube.com

Reduce Derivatives : Unnecessary derivatization, like the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org The high specificity of enzymes can often eliminate the need for protecting groups. acs.org

Catalysis : Catalytic reagents (like enzymes or transition metal complexes) are superior to stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times. solubilityofthings.com

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. citrefine.com

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. citrefine.com

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. youtube.com

By integrating these principles, the synthesis of diols can be made more efficient, safer, and more environmentally friendly.

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Chemical Formula |

|---|---|---|

| This compound | This compound | C₉H₂₀O₂ |

| 3-Methyl-1,5-pentanediol | 3-Methylpentane-1,5-diol | C₆H₁₄O₂ |

| 3-Propyl-pentane-1,5-diol | 3-Propylpentane-1,5-diol | C₈H₁₈O₂ |

| 3-methyl-3-butene-1-ol | 3-Methylbut-3-en-1-ol | C₅H₁₀O |

| 2-hydroxy-4-methyltetrahydropyran (B101429) | 4-Methyltetrahydro-2H-pyran-2-ol | C₆H₁₂O₂ |

| 3-Methyl-3-pentanol | 3-Methylpentan-3-ol | C₆H₁₄O |

| Aldehydes | - | R-CHO |

| Alkenes | - | - |

| Alcohols | - | R-OH |

| Ammonium sulfate | Ammonium sulfate | (NH₄)₂SO₄ |

| Butanone | Butan-2-one | C₄H₈O |

| Carbon monoxide | Carbon monoxide | CO |

| Cobalt | Cobalt | Co |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 1,4-Diazabicyclo[2.2.2]octane | C₆H₁₂N₂ |

| Ethylmagnesium bromide | Ethylmagnesium bromide | C₂H₅BrMg |

| Formaldehyde (B43269) | Methanal | CH₂O |

| Hydrogen | Hydrogen | H₂ |

| Hydroxy ketone | - | - |

| Isobutene | 2-Methylpropene | C₄H₈ |

| Ketoesters | - | - |

| Ketones | - | R₂C=O |

| Methyl acetate | Methyl acetate | C₃H₆O₂ |

| Potassium cyanate | Potassium cyanate | KOCN |

| Rhodium | Rhodium | Rh |

Green Chemistry Principles in Diol Synthesis

Sustainable Feedstock Utilization

The chemical industry is increasingly focusing on the use of renewable resources to produce valuable chemicals. researchgate.net For the synthesis of diols like this compound, a shift from petrochemical-based feedstocks to biomass-derived starting materials is a key aspect of sustainable production. rsc.org Lignocellulosic biomass, rich in carbohydrates, can be a source for platform chemicals that can be further converted to diols. rsc.orged.ac.uk

For example, furfural (B47365), derived from the dehydration of C5 sugars in hemicellulose, is a versatile platform molecule. rsc.org While the direct conversion of furfural to this compound is not established, the principles of using biomass-derived precursors are relevant. Research into the conversion of biomass to a variety of diols is an active area, aiming to replace traditional petroleum-based routes. researchgate.net The development of efficient catalytic processes is crucial for the economic viability of such bio-based routes. nih.gov

Table 1: Potential Bio-based Feedstocks for Diol Synthesis

| Feedstock | Derived Platform Chemical | Potential Relevance to Diol Synthesis |

|---|---|---|

| Lignocellulosic Biomass | Furfural, Hemicellulose Sugars | Precursors for furan-based chemistry and C5/C6 building blocks. rsc.org |

| Glycerol | Propanediols | Demonstrates the principle of converting bio-derived polyols. researchgate.net |

Waste Management Considerations in Industrial Production

The industrial production of chemicals inevitably generates waste, and its management is a critical aspect of sustainable manufacturing. hpgconsulting.comsfridoo.com In the context of synthesizing this compound, waste streams could include spent catalysts, solvents, and by-products from the reaction.

Effective waste management strategies include:

Segregation of Waste: Separating different types of waste at the source allows for proper handling, recycling, or disposal. hpgconsulting.com

Catalyst Recovery and Reuse: Utilizing heterogeneous catalysts can simplify the separation from the reaction mixture and allow for their regeneration and reuse, minimizing solid waste.

Solvent Recycling: Implementing solvent recovery systems can significantly reduce the volume of liquid waste and lower operational costs.

Process Optimization: Improving reaction selectivity and yield minimizes the formation of unwanted by-products, leading to a more atom-economical process.

Waste Valorization: Exploring possibilities to convert by-products into valuable materials can turn a waste stream into a revenue source. sfridoo.com

For instance, in the hydrogenation steps common in diol synthesis, the selection of a robust catalyst that maintains high activity over multiple cycles is crucial for reducing waste. google.com Furthermore, the treatment of aqueous waste streams to remove organic contaminants before discharge is an essential environmental consideration. nih.gov

Selective Functionalization and Protection Strategies

The presence of two primary hydroxyl groups in this compound presents a challenge in synthetic chemistry where selective reaction at one hydroxyl group is desired. This necessitates the use of protecting groups to temporarily block one of the hydroxyls, allowing for the chemical modification of the other. libretexts.org

Employment of Hydroxyl Protecting Groups (e.g., Silyl (B83357) Ethers)

Silyl ethers are widely used as protecting groups for alcohols due to their ease of installation, stability under various reaction conditions, and selective removal. wikipedia.orgpearson.com The general structure of a silyl ether is R3Si-O-R'. wikipedia.org

Commonly used silyl ethers in organic synthesis include:

Trimethylsilyl (TMS): Readily introduced but is also quite labile.

Triethylsilyl (TES): Offers slightly greater stability than TMS. wikipedia.org

tert-Butyldimethylsilyl (TBDMS or TBS): A robust and widely used protecting group, stable to a broad range of non-acidic conditions. wikipedia.org

Triisopropylsilyl (TIPS): Provides even greater steric bulk and stability. wikipedia.org

tert-Butyldiphenylsilyl (TBDPS): Highly stable and often used in complex multi-step syntheses. wikipedia.org

The choice of the silylating agent and reaction conditions can allow for the selective protection of one hydroxyl group in a diol. For a sterically hindered diol like this compound, achieving monoprotection might be more facile due to the steric environment around the quaternary center. The reaction typically involves reacting the diol with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole (B134444) in a suitable solvent such as dimethylformamide (DMF). wikipedia.org

Table 2: Common Silyl Ether Protecting Groups for Alcohols

| Silyl Group | Abbreviation | Common Reagent for Introduction | Relative Stability (Acidic Media) |

|---|---|---|---|

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | 1 |

| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | 64 |

| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | 20,000 |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | 5,000,000 |

Relative stability data sourced from general organic chemistry literature. wikipedia.org

The removal of the silyl ether (deprotection) is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. wikipedia.org The differential stability of various silyl ethers allows for orthogonal protection strategies in molecules with multiple hydroxyl groups.

Chemo- and Regioselective Synthetic Control

Achieving chemo- and regioselectivity is a cornerstone of modern organic synthesis. nih.govrsc.org In the context of this compound, this would involve selectively reacting one of the two identical primary hydroxyl groups.

Strategies to achieve regioselective functionalization include:

Enzymatic Catalysis: Enzymes, such as lipases, can often differentiate between enantiotopic or sterically different functional groups, enabling highly selective reactions like acylation.

Intramolecular Reactions: Utilizing a temporary tether to bring a reagent into proximity with one specific hydroxyl group can lead to selective functionalization.

Controlled Stoichiometry: Careful addition of a limited amount of a reagent can sometimes favor mono-functionalization over di-functionalization, although this often leads to a mixture of products.

Catalyst-Directed Reactions: The use of a chiral catalyst or a directing group can influence which hydroxyl group reacts.

For a symmetrical diol, achieving high regioselectivity for mono-functionalization can be challenging. However, the principles of selective synthesis are constantly evolving, with new methods being developed to address such synthetic problems. nih.gov For instance, controlled mono-tosylation of diols has been explored as a way to generate key intermediates for further transformations. jchemlett.com

Chemical Reactivity and Derivatization of 3 Methyl 3 Propylpentane 1,5 Diol

Oxidation Reactions and Product Characterization

The oxidation of the primary alcohol groups of 3-Methyl-3-propylpentane-1,5-diol can lead to the formation of either dialdehydes or dicarboxylic acids, depending on the reagents and reaction conditions employed.

The selective oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin periodinane oxidation are commonly used for this transformation. In the case of this compound, a diol, a sufficient quantity of the oxidizing agent is needed to convert both hydroxyl groups.

The resulting product would be 3-methyl-3-propylpentane-1,5-dial . The reaction proceeds as follows:

Reaction Scheme: Oxidation to Dialdehyde (B1249045)

(Image depiction of the chemical reaction)

Enzymatic methods can also achieve this transformation. For instance, flavoprotein alcohol oxidases have been shown to selectively oxidize both hydroxyl groups in 1,5-diols to yield the corresponding dialdehyde nih.gov.

Stronger oxidizing agents are required to convert primary alcohols fully to carboxylic acids. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or potassium dichromate with sulfuric acid), or sodium hypochlorite (B82951) in the presence of a catalyst like TEMPO. nih.govlibretexts.orglibretexts.org When this compound is treated with an excess of a strong oxidant under vigorous conditions, such as heating under reflux, both primary alcohol groups are oxidized to carboxylic acid groups. libretexts.orglibretexts.org

This reaction yields 3-methyl-3-propylpentanedioic acid .

Reaction Scheme: Oxidation to Dicarboxylic Acid

(Image depiction of the chemical reaction)

A variety of methods exist for this transformation, including metal-free options and chromium-based reagents that can provide excellent yields. organic-chemistry.orgacs.org

Cleavage and Degradation Pathways

The oxidative cleavage of carbon-carbon bonds using periodic acid (HIO₄) or its salts (e.g., NaIO₄) is a reaction highly specific to vicinal diols (1,2-diols). vaia.comlibretexts.org The mechanism involves the formation of a cyclic periodate (B1199274) ester intermediate between the periodic acid and the two adjacent hydroxyl groups. thieme-connect.dedoubtnut.com This cyclic intermediate then decomposes, breaking the carbon-carbon bond between the two hydroxyl-bearing carbons and resulting in the formation of two carbonyl compounds (aldehydes or ketones). thieme-connect.delibretexts.org

This compound is a 1,5-diol , meaning its hydroxyl groups are separated by three carbon atoms. Due to this spacing, the molecule cannot form the required five-membered cyclic periodate intermediate. thieme-connect.devaia.com Consequently, this compound is not expected to undergo cleavage by periodic acid under standard conditions. The geometric constraints prevent the key mechanistic step from occurring. thieme-connect.de

Formation of Halogenated Derivatives

Primary alcohols can be readily converted to the corresponding alkyl bromides by reaction with a strong hydrobromic acid (HBr). For a diol like this compound, this reaction can be used to replace both hydroxyl groups with bromine atoms, yielding an α,ω-dibromide.

A general and effective method involves heating the diol with concentrated aqueous HBr, often with a phase-transfer catalyst or by using a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product. chemicalbook.com The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the bromide ion (Sₙ2 mechanism).

Applying this to the target molecule, the reaction produces 1,5-dibromo-3-methyl-3-propylpentane .

Reaction Scheme: Synthesis of Dibromide

(Image depiction of the chemical reaction)

This transformation is a standard and reliable method for the synthesis of dibromoalkanes from their corresponding diols. chemicalbook.comunacademy.com

Synthetic Utility of Halogenated Intermediates (e.g., Wittig Precursors)

The conversion of the hydroxyl groups of this compound into halogens, such as bromine or chlorine, would yield dihalogenated intermediates. These intermediates, in theory, could serve as precursors for various synthetic transformations. One notable application is in the formation of Wittig reagents.

The dihalogenated derivative could be reacted with triphenylphosphine (B44618) to form a bis-phosphonium salt. Subsequent treatment with a strong base would generate a di-ylide. This bifunctional Wittig reagent could then be employed in polymerization reactions with a dialdehyde or diketone to produce polymers containing unsaturated linkages. However, the steric hindrance around the quaternary carbon in this compound may pose challenges for the efficient formation of the phosphonium (B103445) salt, potentially requiring forcing reaction conditions.

Due to a lack of specific experimental data in the reviewed literature for the halogenation and subsequent conversion of this compound to Wittig precursors, the synthetic utility remains a theoretical projection based on the known reactivity of diols and dihalides.

Esterification and Etherification Reactions

The presence of two primary hydroxyl groups makes this compound a prime candidate for esterification and etherification reactions. These reactions are fundamental in polymer synthesis and for the modification of the compound's physical and chemical properties.

Trifluoroacetylation Kinetics and Yields

Trifluoroacetylation is a common derivatization reaction for hydroxyl-containing compounds, often used to enhance volatility for gas chromatography or to introduce a trifluoromethyl group for NMR studies. The reaction of this compound with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, would yield the corresponding bis-trifluoroacetate ester.

Table 1: Predicted Reaction Parameters for Trifluoroacetylation of this compound

| Parameter | Predicted Value/Condition |

| Reaction Type | Acylation |

| Reagent | Trifluoroacetic anhydride |

| Catalyst | Pyridine (optional) |

| Expected Yield | >95% |

| Kinetics | Second-order |

Polycondensation with Cyclic Anhydrides

Polycondensation of diols with cyclic anhydrides is a widely used method for the synthesis of polyesters. The reaction of this compound with various cyclic anhydrides, such as maleic anhydride or phthalic anhydride, would lead to the formation of unsaturated or aromatic polyesters, respectively. For instance, the reaction with maleic anhydride would introduce double bonds into the polymer backbone, which can be further cross-linked.

The polycondensation process typically involves the opening of the anhydride ring by one of the hydroxyl groups of the diol, followed by esterification with another diol molecule. A related compound, 3-methyl-1,5-pentanediol (B147205), has been used in the synthesis of polyesters through polycondensation with unsaturated cyclic anhydrides. wikipedia.org This suggests that this compound would undergo similar reactions to produce polyesters with potentially interesting properties, such as increased solubility in organic solvents and a lower tendency to crystallize due to the branched structure. nih.gov

Table 2: Potential Polyesters from this compound and Cyclic Anhydrides

| Cyclic Anhydride | Resulting Polyester (B1180765) Structure | Potential Properties |

| Maleic Anhydride | Unsaturated Polyester | Cross-linkable, amorphous |

| Phthalic Anhydride | Aromatic Polyester | Increased thermal stability, rigidity |

Cyclization Reactions and Conformational Preferences

The 1,5-diol structure of this compound makes it a candidate for intramolecular cyclization reactions to form a six-membered heterocyclic ring.

Intramolecular Cyclization Studies

Intramolecular cyclization of this compound under acidic conditions or via its corresponding dihalide would be expected to yield a substituted tetrahydropyran. Specifically, the product would be 4-methyl-4-propyltetrahydropyran. Dehydrative cyclization of diols is a known method for the synthesis of cyclic ethers. mdpi.com

While specific experimental studies on the intramolecular cyclization of this particular diol are not documented in the searched literature, the general principles of such reactions are well-established. The reaction would likely proceed via an SN2 mechanism if starting from a monohalogenated intermediate, or through protonation of a hydroxyl group followed by intramolecular nucleophilic attack by the other hydroxyl group under acidic conditions.

Conformational Analysis and Adherence to Baldwin's Rules

The intramolecular cyclization of this compound to form a six-membered ring is a favored process according to Baldwin's rules. wikipedia.orgchem-station.com Specifically, the formation of a six-membered ring via intramolecular nucleophilic attack of a hydroxyl group onto a carbon bearing a leaving group (e.g., a halide) is classified as a 6-exo-tet reaction, which is a favored pathway. wikipedia.orgchem-station.comchemtube3d.com

The resulting 4-methyl-4-propyltetrahydropyran would adopt a chair conformation to minimize steric strain. acs.orglumenlearning.com In this conformation, the bulky propyl and methyl groups on the same carbon atom (C4) would lead to specific conformational preferences. One of the substituents at C4 would be in an axial position, and the other in an equatorial position. Due to the larger size of the propyl group compared to the methyl group, the conformation where the propyl group occupies the equatorial position and the methyl group occupies the axial position would be energetically favored to minimize 1,3-diaxial interactions. lumenlearning.com

Table 3: Baldwin's Rules Classification for the Cyclization of this compound Derivatives

| Ring Size | Type of Closure | Hybridization of Electrophilic Carbon | Baldwin's Rule Prediction |

| 6 | exo | tet (sp3) | Favored |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR for Structural Elucidation of Proton Environments

Predicted ¹H NMR Data for 3-Methyl-3-propylpentane-1,5-diol:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (methyl group) | ~ 0.9 | Triplet | 3H |

| -CH₂- (propyl chain) | ~ 1.2-1.4 | Multiplet | 4H |

| -CH₂-C(OH)- | ~ 1.5-1.7 | Multiplet | 4H |

| -CH₂-OH | ~ 3.6-3.8 | Triplet | 4H |

| -OH | Variable | Singlet (broad) | 2H |

The methyl protons of the propyl group are expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene (B1212753) group. The methylene protons of the propyl group and those adjacent to the quaternary carbon would likely resonate as complex multiplets in the range of 1.2-1.7 ppm. The protons of the methylene groups attached to the hydroxyl groups (-CH₂-OH) would be deshielded and are predicted to appear as a triplet at approximately 3.6-3.8 ppm. The chemical shift of the hydroxyl protons is variable and depends on factors like concentration and solvent, but they would typically appear as a broad singlet.

Carbon (¹³C) NMR for Carbon Skeleton Verification and Branching Microstructure Analysis

Similar to ¹H NMR, experimental ¹³C NMR data for this compound is not widely documented. However, analysis of its structure allows for the prediction of the key carbon signals that would confirm the carbon skeleton and the specific branching pattern.

Predicted ¹³C NMR Data for this compound:

| Carbon Type | Predicted Chemical Shift (ppm) |

| -CH₃ (methyl group) | ~ 14 |

| -CH₂- (propyl chain, terminal) | ~ 17 |

| -CH₂- (propyl chain, internal) | ~ 35 |

| Quaternary Carbon (-C-) | ~ 40 |

| -CH₂-C(OH)- | ~ 45 |

| -CH₂-OH | ~ 60 |

The spectrum would be expected to show six distinct signals corresponding to the six non-equivalent carbon atoms in the molecule. The methyl carbon of the propyl group would be the most shielded, appearing at the lowest chemical shift. The quaternary carbon would have a characteristic shift around 40 ppm. The carbons bonded to the oxygen atoms of the hydroxyl groups (-CH₂-OH) would be the most deshielded, appearing at the highest chemical shift. The presence of these distinct signals would provide unequivocal evidence for the carbon framework of this compound.

Infrared (IR) Spectroscopy for Hydroxyl Stretching Vibrations

While a specific experimental IR spectrum for this compound is not available, the key diagnostic absorption band would be that of the hydroxyl (-OH) group. A broad, strong absorption band would be expected in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. Additionally, the spectrum would exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching vibrations around 1050-1150 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. While a mass spectrum for this compound is not readily found, data for the closely related compound, 3-methyl-1,5-pentanediol (B147205) (C₆H₁₄O₂), is available from the NIST WebBook and can be used for analogous interpretation. nist.govnist.govnist.gov

For 3-methyl-1,5-pentanediol, the molecular ion peak [M]⁺ would be at m/z 118. nist.gov The fragmentation of this compound (C₉H₂₀O₂, molecular weight: 160.25 g/mol ) would be expected to follow similar pathways. epa.govnih.gov

Expected Fragmentation Pattern for this compound:

Loss of a water molecule (-H₂O): A peak at m/z 142.

Loss of a propyl radical (-C₃H₇): A significant peak at m/z 117.

Cleavage adjacent to the quaternary carbon: This could lead to various fragments, including ions corresponding to the loss of the propyl group or the ethyl-alcohol chain.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection

For a non-UV-absorbing compound like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector is a suitable analytical technique. researchgate.net The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes, making it ideal for compounds without a chromophore. scioninstruments.com

A typical HPLC method for the analysis of this diol would involve a reversed-phase column (e.g., C18) and an isocratic mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The choice of mobile phase composition would be optimized to achieve good separation and peak shape. This method would allow for the quantification of the purity of this compound and the detection of any related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for assessing its purity and constructing a detailed impurity profile. The gas chromatograph separates the parent compound from any synthesis-related impurities or degradation products, while the mass spectrometer provides structural information for their identification. jmchemsci.comajrconline.org

Potential Impurities and their GC-MS Signatures:

The synthesis of this compound could result in several impurities, such as unreacted starting materials, by-products from side reactions, or degradation products. GC-MS analysis would aim to separate and identify these. For instance, impurities could include isomers, partially oxidized products (e.g., aldehydes or carboxylic acids), or products of incomplete hydroxylation. Each of these would have a distinct retention time and mass spectrum, allowing for their identification and quantification.

Illustrative GC-MS Data for Purity Analysis:

To demonstrate the application of GC-MS in purity and impurity profiling, the following table presents hypothetical data for the analysis of a this compound sample.

| Retention Time (min) | Detected Mass (m/z) | Tentative Identification | Relative Abundance (%) |

| 12.5 | 145, 127, 115, 97 | This compound | 99.5 |

| 10.2 | 144, 129 | Oxidized Impurity (e.g., hydroxy-aldehyde) | 0.2 |

| 11.8 | 158 | Isomeric Impurity | 0.15 |

| 13.1 | 116 | Fragmentation product/starting material | 0.15 |

This table is for illustrative purposes only and represents plausible data from a GC-MS analysis.

X-ray Crystallography for Absolute Stereochemistry and Molecular Packing of Analogues and Complexes

X-ray crystallography is an unparalleled technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For a chiral molecule like this compound, which is a liquid at room temperature, direct single-crystal X-ray diffraction is not feasible. However, this technique can be applied to solid derivatives or complexes of the diol. By converting the diol into a crystalline derivative, for example, through esterification with a suitable carboxylic acid, its absolute stereochemistry can be unequivocally determined.

The process involves irradiating a single crystal of the derivative with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined. This provides definitive information on bond lengths, bond angles, and the absolute configuration of the chiral center.

Furthermore, X-ray crystallography reveals the molecular packing within the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are prevalent in diols and their derivatives. abo.fi The study of sterically hindered diols has shown that their solid-state conformation can be influenced by these interactions. abo.fi

Hypothetical Crystallographic Data for a Derivative of this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.70 |

| b (Å) | 12.01 |

| c (Å) | 29.62 |

| Z | 4 |

| R-factor | 0.045 |

| Absolute Configuration | (S) |

This table contains hypothetical data for a plausible crystalline derivative of this compound and is for illustrative purposes.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation of Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. yale.edu Circular Dichroism (CD) spectroscopy is a prominent chiroptical method used for the stereochemical analysis of chiral compounds. chiralabsxl.com Since this compound lacks a strong chromophore, its intrinsic CD signal in the accessible UV-Vis region would be very weak. Therefore, derivatization is necessary to introduce a suitable chromophore near the stereocenter.

By reacting the diol with a chromophoric reagent, a derivative is obtained whose CD spectrum is sensitive to the absolute configuration of the parent molecule. The sign and intensity of the Cotton effects in the CD spectrum can then be used to assign the stereochemistry. nih.gov This experimental approach is often complemented by quantum chemical calculations to predict the CD spectrum for a given absolute configuration, allowing for a more confident assignment. nih.gov

The application of CD spectroscopy to chiral diols has been demonstrated, where the formation of complexes with agents like cuprammonium can induce a measurable CD signal. rsc.org For derivatives of this compound, one would expect to see mirror-image CD spectra for the two enantiomers.

Illustrative Circular Dichroism Data for a Derivative:

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 290 | +1.5 |

| 265 | -2.8 |

| 240 | +0.8 |

This table presents hypothetical CD data for an illustrative derivative of (S)-3-Methyl-3-propylpentane-1,5-diol.

Computational and Theoretical Studies on 3 Methyl 3 Propylpentane 1,5 Diol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can provide deep insights into a compound's behavior at the atomic and electronic levels.

There is no published research detailing the electronic structure or energetic profiles of 3-Methyl-3-propylpentane-1,5-diol. Such a study would typically involve calculating the distribution of electron density, the energies of molecular orbitals (HOMO/LUMO), and the electrostatic potential map. These calculations would help in predicting the molecule's reactivity and stability. Furthermore, mapping the potential energy surface would reveal the energies of different conformers and the transition states that separate them.

Computational methods can predict various spectroscopic properties, which are crucial for the identification and characterization of a compound. However, no specific predicted spectroscopic data for this compound has been reported. A theoretical study would typically provide predicted values for:

NMR Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants.

IR Spectroscopy: Prediction of vibrational frequencies and their intensities, corresponding to the stretching and bending of different bonds within the molecule.

Raman Spectroscopy: Calculation of Raman activities for various vibrational modes.

Without dedicated studies, it is not possible to present a data table of predicted spectroscopic values for this diol.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for exploring the dynamic behavior of molecules and their interactions.

A thorough conformational analysis of this compound has not been documented. Such an analysis would involve identifying all possible spatial arrangements (conformers) of the molecule and determining their relative stabilities. This is particularly important for a flexible molecule like this diol, as its shape can significantly influence its physical and chemical properties. The study would typically result in a table of low-energy conformers and their corresponding Boltzmann populations.

As a diol, this compound is capable of forming hydrogen bonds. Molecular dynamics simulations could be used to study the intricate network of these bonds in the liquid state or in solution. This would provide insights into properties like boiling point, viscosity, and solubility. However, no such simulation studies have been published for this specific compound.

Mechanistic Investigations of Reactions Involving the Diol

Computational chemistry is often used to elucidate the mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies. There are no published mechanistic investigations for reactions involving this compound. Potential reactions for study could include its oxidation, esterification, or dehydration, where computational analysis would provide a deeper understanding of the reaction pathways.

Transition State Analysis and Reaction Pathways

Transition state theory is a cornerstone of chemical kinetics, and computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the mechanisms of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, thereby gaining a detailed understanding of the reaction pathway.

For a molecule like this compound, computational transition state analysis could be instrumental in understanding its synthesis and reactivity. For instance, in a hypothetical synthesis involving a Grignard reaction followed by hydrolysis, DFT calculations could be employed to model the reaction pathway. The table below illustrates the type of data that could be generated from such a study.

Table 1: Hypothetical DFT Calculation Data for a Key Step in the Synthesis of this compound

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -25.8 |

| Key Bond Distance (Å) | C-Mg: 2.15 | C-Mg: 2.50, C-C: 2.20 | C-C: 1.54 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This table presents hypothetical data to illustrate the application of DFT in transition state analysis. The values are representative of a typical organometallic addition reaction.

The data in the table would allow researchers to visualize the geometry of the transition state and calculate the activation energy, providing insights into the reaction kinetics. Furthermore, by comparing the energy barriers of different potential pathways, the most favorable reaction route can be predicted.

Catalyst-Substrate Interactions in Asymmetric Catalysis

For a prochiral precursor to this compound, a chiral catalyst could be used to selectively form one enantiomer. Computational studies, often combining quantum mechanics and molecular mechanics (QM/MM), can be used to model the catalyst-substrate complex. These models can help to explain the origin of enantioselectivity by identifying the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize the transition state leading to the major enantiomer.

Table 2: Hypothetical Analysis of Catalyst-Substrate Interactions for the Asymmetric Reduction of a Precursor to this compound

| Interaction Type | Pro-(R) Transition State | Pro-(S) Transition State | Energy Difference (kcal/mol) |

| Hydrogen Bonding | Strong, 2 interactions | Weak, 1 interaction | -2.5 |

| Steric Repulsion | Minimal | Significant | +1.8 |

| Overall Energy | Lower | Higher | -0.7 |

This table provides a hypothetical comparison of interactions in competing transition states during a catalytic asymmetric reaction. The data illustrates how computational analysis can rationalize enantioselectivity.

Such computational analysis can guide the design of more effective catalysts by suggesting modifications to the catalyst structure that would enhance the favorable interactions and increase the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.

Retrosynthetic Computational Approaches for Novel Synthetic Routes

Retrosynthesis is a powerful strategy for planning the synthesis of complex organic molecules. In recent years, computational tools have been developed to automate and enhance the process of retrosynthetic analysis. sigmaaldrich.com Software platforms like SYNTHIA™ use a vast database of chemical reactions and sophisticated algorithms to propose multiple synthetic pathways for a target molecule. sigmaaldrich.com

For this compound, a retrosynthetic analysis program could suggest several potential synthetic routes starting from simple, commercially available precursors. The software would work by recursively breaking down the target molecule into simpler precursors based on known chemical transformations.

Table 3: Hypothetical Retrosynthetic Pathways for this compound Generated by Computational Software

| Pathway | Key Disconnection | Precursors | Proposed Reaction |

| 1 | C-C bond formation | Propyl magnesium bromide, Diethyl malonate | Grignard reaction followed by reduction |

| 2 | C-C bond formation | 3-Methyl-1,5-pentanediol (B147205) | Alkylation |

| 3 | Ring opening | 3-Methyl-3-propyl-oxacyclohexane | Hydrolysis |

This table illustrates hypothetical synthetic routes for this compound that could be proposed by a retrosynthesis software.

By generating a variety of synthetic plans, these computational tools can help chemists to identify novel and more efficient routes to the target molecule, potentially avoiding known problematic steps or utilizing more sustainable reagents. The proposed routes can then be evaluated experimentally to determine the most viable synthetic strategy.

Applications in Advanced Materials Science and Specialized Chemical Synthesis

Role as a Solvent and Intermediate in Organic Synthesis

There is no specific information available in the provided search results detailing the use of 3-Methyl-3-propylpentane-1,5-diol as a solvent or an intermediate in organic synthesis.

Polymer Chemistry and Monomer Applications

Incorporation into Polyurethane Formulations for Enhanced Mechanical Strength and Flexibility

No studies were found that specifically investigate the incorporation of this compound into polyurethane formulations.

Synthesis of Polyesters with Tunable Properties

There is no available research on the synthesis of polyesters using this compound as a monomer to achieve tunable properties.

Copolymers and Controlled Chain Branching in Polymerization

Information regarding the use of this compound in the creation of copolymers or for achieving controlled chain branching is not present in the search results.

Biochemical Transformations and Environmental Fate Excluding Mammalian Metabolism/toxicity

Microbial Biotransformation Studies

The structure of 3-Methyl-3-propylpentane-1,5-diol, featuring a tertiary carbon atom and two primary alcohol groups, suggests that its microbial degradation would likely be initiated by enzymes capable of acting on sterically hindered and branched-chain molecules. The presence of both a tertiary alcohol-like center (if one considers the hydroxyl group on the substituted carbon) and primary alcohol functionalities provides multiple sites for enzymatic attack.

Analogous Pathways for Tertiary Alcohols:

The microbial degradation of tertiary alcohols, such as tertiary-butyl alcohol (TBA), has been a subject of study and offers insights into the potential breakdown of the core structure of this compound. europa.euiwaponline.comnih.gov The degradation of TBA is often initiated by a hydroxylation reaction, converting it to 2-methylpropane-1,2-diol. researchgate.net This initial step is typically catalyzed by a monooxygenase enzyme. Following this, further oxidation can occur. researchgate.net

By analogy, a plausible initial step in the degradation of this compound would be the oxidation of one or both of the primary alcohol groups to aldehydes and subsequently to carboxylic acids. This is a common pathway for the microbial metabolism of primary alcohols. researchgate.netnih.gov

Role of Alkane Monooxygenases:

The branched alkane structure of the carbon backbone of this compound suggests that alkane monooxygenases could play a role in its degradation. These enzymes are known to hydroxylate alkanes, including branched-chain alkanes, as an initial step in their metabolism. researchgate.netnih.govfrontiersin.org While branched alkanes are generally considered more resistant to degradation than their linear counterparts, certain microorganisms possess the enzymatic machinery to break them down. nih.gov The AlkB enzyme system, for instance, can catalyze the hydroxylation of a range of aliphatic compounds. nih.govfrontiersin.org

A proposed degradation pathway, based on analogous systems, could involve the following steps:

Oxidation of Primary Alcohols: The two primary alcohol groups are likely initial targets for alcohol dehydrogenases and aldehyde dehydrogenases, converting them to the corresponding dicarboxylic acid.

Hydroxylation of the Alkyl Side Chains: Monooxygenases could hydroxylate the propyl group, initiating its breakdown.

Beta-Oxidation: Once converted to a dicarboxylic acid, the molecule could potentially undergo beta-oxidation, shortening the carbon chain. researchgate.net The branching at the tertiary carbon would likely pose a significant steric hindrance to this process, potentially leading to the accumulation of intermediate metabolites.

Recent research into the microbial synthesis of branched-chain β,γ-diols has identified enzymes like acetohydroxyacid synthase and various reductases that are involved in the metabolism of branched-chain structures. researchgate.netnih.gov While focused on synthesis, the characterization of these enzymes provides a broader understanding of microbial capabilities in handling complex branched molecules.

| Enzyme Class | Potential Role in Degradation of this compound | Analogous Compound/System |

| Alcohol Dehydrogenase | Oxidation of the primary alcohol groups to aldehydes. | Primary alcohols |

| Aldehyde Dehydrogenase | Oxidation of the aldehyde intermediates to carboxylic acids. | Aldehydes derived from primary alcohols |

| Monooxygenase (e.g., AlkB, P450) | Hydroxylation of the propyl side chain or the central carbon. | Tertiary-butyl alcohol, branched-chain alkanes |

| Dioxygenase | Potential ring cleavage if the compound were to be cyclized. | Aromatic compounds nih.gov |

| Beta-oxidation enzymes | Chain shortening of the dicarboxylic acid derivative. | Fatty acids, n-alkanes researchgate.netresearchgate.net |

Environmental Persistence and Biodegradation Potential (Theoretical Aspects)

In the absence of experimental data, the environmental persistence and biodegradation potential of this compound can be estimated using theoretical models such as Quantitative Structure-Activity Relationships (QSAR). nih.gov These models correlate the molecular structure of a chemical with its biodegradability and are encouraged for use in regulatory frameworks like REACH to predict the environmental fate of chemicals. acs.orgeuropa.eu

The persistence of an organic compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. researchgate.net For a compound like this compound, biodegradation is expected to be the primary removal mechanism. europa.eu

Several structural features of this compound suggest that it may be relatively persistent in the environment:

Tertiary Carbon Atom: The presence of a quaternary carbon atom, where the methyl and propyl groups are attached, creates significant steric hindrance. This can make it difficult for microbial enzymes to access and break down the molecule, a factor known to contribute to the recalcitrance of branched compounds. researchgate.net

Chain Length and Branching: While the molecule is not exceptionally large, the combination of its chain length and branching pattern can reduce its bioavailability and the rate of its uptake by microorganisms.

QSAR models utilize molecular descriptors to predict biodegradability. nih.govresearchgate.net These descriptors can include the number of atoms, molecular weight, number of specific functional groups, and topological indices that describe the shape and branching of the molecule. Based on these principles, the structural complexity of this compound would likely lead to a prediction of slow biodegradation. A substance is often considered "readily biodegradable" if it degrades by a certain percentage within a 28-day window in standardized tests. researchgate.net It is unlikely that this compound would meet these criteria.

| Structural Feature | Predicted Impact on Biodegradation | Reasoning |

| Two Primary Alcohol Groups | Enhances biodegradability | Provides sites for initial enzymatic attack by common alcohol dehydrogenases. |

| Tertiary Carbon Atom | Reduces biodegradability | Creates steric hindrance, making enzymatic attack more difficult. |

| Propyl and Methyl Branching | Reduces biodegradability | Increases molecular complexity and steric hindrance, potentially lowering bioavailability and slowing metabolic processes like beta-oxidation. |

| Moderate Molecular Weight | Neutral to slightly negative impact | While not a large molecule, its size combined with branching may limit diffusion across cell membranes. |

Future Research Directions and Open Questions

Exploration of Novel and Sustainable Synthetic Pathways

The industrial viability of any chemical is fundamentally tied to its accessibility. For substituted 1,5-pentanediols, future research will be heavily focused on moving beyond traditional multi-step syntheses towards more elegant and sustainable pathways.

Current methods for analogous compounds like 3-methyl-1,5-pentanediol (B147205) often involve the hydroformylation of unsaturated alcohols followed by hydrogenation, or the reduction of substituted glutaric acid derivatives orgsyn.orggoogle.comgoogle.com. A known route involves reacting 2-methylbut-1-en-4-ol with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form an intermediate (2-hydroxy-4-methyltetrahydropyran), which is then hydrogenated google.com. While effective, these processes can rely on expensive noble metal catalysts and petrochemical feedstocks.

Open questions for future exploration include:

Bio-based Feedstocks: Can renewable resources, such as furfural (B47365) or other biomass-derived platform molecules, be catalytically converted to substituted 1,5-pentanediols? Research into producing 1,5-pentanediol (B104693) from biomass is already underway and could be adapted for more complex derivatives pcimag.com.

Direct Catalytic Routes: Can new catalytic systems enable the direct and selective synthesis from simple, abundant precursors like isobutene and formaldehyde (B43269) derivatives in a one-pot process? Recent patents have explored the condensation of isobutene and formaldehyde to create unsaturated diol precursors for 3-methyl-1,5-pentanediol, suggesting a path toward more integrated processes google.com.

Photoredox and Electrochemical Methods: Could light- or electricity-driven reactions offer new ways to construct the diol backbone under mild conditions, potentially avoiding harsh reagents and high pressures? The use of photoredox catalysis for C-H functionalization and the synthesis of other complex diols highlights a promising, yet unexplored, avenue nih.govacs.org.

Development of Advanced Catalytic Applications of Diol-Derived Ligands

The two hydroxyl groups of 1,5-diols, particularly when held in a specific conformation by backbone substituents, make them ideal precursors for chiral ligands used in asymmetric catalysis. The steric bulk introduced by groups like methyl or propyl can create unique chiral pockets that influence the stereochemical outcome of a reaction.

Future research will likely focus on:

Synthesis of Novel Chiral Ligands: The conversion of substituted 1,5-diols into phosphine, amine, or N-heterocyclic carbene (NHC) ligands for transition metal catalysis is a key area. The specific geometry of a diol like 3-methyl-3-propylpentane-1,5-diol could lead to ligands with unprecedented selectivity.

Organocatalysis: Diol-derived structures can serve as organocatalysts themselves. For example, chiral diols are used to generate catalysts for enantioselective reductions and aldol (B89426) reactions wordpress.com. Investigating how the substitution pattern on the pentane (B18724) backbone affects catalytic activity and selectivity is a critical open question.

Tuning for Specific Reactions: A major research goal will be to understand the structure-activity relationship between the diol-derived ligand and its performance in specific transformations, such as enantioselective hydrogenations, C-C bond formations, or oxidations nih.gov. The ability to rationally design a ligand for a target reaction remains a significant challenge.

In-depth Mechanistic Understanding of Complex Chemical Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing processes and inventing new ones. For substituted 1,5-diols, this applies both to their synthesis and their use in catalysis.

Key areas for future mechanistic investigation include:

Hydroformylation and Hydrogenation: Elucidating the precise role of catalysts and additives in the synthesis of substituted diols is vital. For instance, in the hydrogenation of the cyclic precursor 2-hydroxy-4-methyltetrahydropyran (B101429) to 3-methyl-1,5-pentanediol, adding a basic compound was found to suppress side-product formation and prolong catalyst life, though the exact interactions are complex google.com.

Catalytic Cycles: When diol-derived ligands are used in catalysis, mapping the intermediates and transition states of the catalytic cycle is essential. Computational modeling combined with kinetic studies can reveal how the steric and electronic properties of the ligand, dictated by the diol's substitution pattern, control the reaction's efficiency and selectivity.

Regioselectivity in Functionalization: Understanding how to selectively functionalize one of the two hydroxyl groups in an unsymmetrical diol is a persistent challenge in organic synthesis. Catalyst-controlled methods are being developed for other unsymmetrical diols, and applying these concepts to substituted 1,5-pentanediols could unlock new synthetic possibilities youtube.com.

Design of Tailored Polymeric Materials with Enhanced Performance Characteristics

One of the most significant applications for diols is in the production of polymers, such as polyesters and polyurethanes. The structure of the diol monomer directly impacts the properties of the resulting polymer. The introduction of alkyl substituents on the pentane chain can disrupt chain packing, lower the melting point, and increase solubility.

Future research in this area will focus on:

High-Performance Polyurethanes: 3-methyl-1,5-pentanediol is noted for its use in polyurethanes, where the methyl group decreases the tendency for crystallization and imparts a plasticizing effect google.com. Investigating how larger or multiple substituents (like in this compound) could further modify these properties is a logical next step. This could lead to the development of novel elastomers, coatings, or adhesives with tailored flexibility and durability.

Bio-based Polyesters: As the demand for sustainable plastics grows, the use of bio-derived diols in polyester (B1180765) synthesis is expanding rsc.orgnih.gov. Creating novel polyesters from substituted 1,5-pentanediols could yield materials with improved thermal stability, biodegradability, or mechanical properties rsc.orgkit.edu.

Structure-Property Correlation: A systematic study correlating the diol monomer's structure (e.g., size and position of substituents) with the final polymer's characteristics (glass transition temperature, tensile strength, degradation rate) is needed. This would enable the rational design of polymers for specific applications, from flexible films to rigid engineering plastics.

| Polymer Type | Potential Monomer | Expected Property Modification | Potential Application |

| Polyurethane | 3-Methyl-1,5-pentanediol | Reduced crystallinity, increased flexibility | Elastomers, coatings |

| Polyester | This compound | Amorphous nature, lower Tg, enhanced solubility | Adhesives, plasticizers |

| Copolyester | 1,5-Pentanediol / Substituted Diol | Tunable thermal and mechanical properties | Specialty plastics, fibers |

Investigation of Further Biocatalytic Approaches for Synthesis and Degradation

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful route to highly selective and sustainable processes. For substituted diols, this presents opportunities in both their creation and their end-of-life management.

Promising avenues for future research are:

Enzymatic Synthesis: Can engineered enzymes or whole-cell systems be developed to produce chiral substituted 1,5-pentanediols with high enantiopurity? Lipases are already used in the kinetic resolution of similar diols and in the enzymatic polymerization of furan-based diols to create polyesters nih.gov. This approach could provide access to optically pure diols that are difficult to obtain through traditional chemistry.

Biodegradation of Derived Polymers: A critical aspect of sustainable materials is their ability to biodegrade. Research is needed to determine if polymers synthesized from substituted 1,5-pentanediols are susceptible to enzymatic degradation. Understanding how substitutions on the polymer backbone affect the rate and mechanism of biodegradation will be crucial for designing environmentally benign materials.

Enzyme Discovery and Engineering: The search for novel enzymes from diverse environments (e.g., extremophiles) that can tolerate and transform these synthetic diols is a key research direction. Furthermore, protein engineering could be used to tailor the active site of known enzymes to enhance their activity and selectivity for these specific substrates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-3-propylpentane-1,5-diol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization or oxidation of substituted dienes. For example, diol formation via epoxide hydrolysis or catalytic hydrogenation of diketones may yield branched diols. Reaction parameters (temperature, solvent polarity, and catalyst type) critically impact regioselectivity. Characterization via -NMR and -NMR can confirm branching and hydroxyl positions. IR spectroscopy identifies O-H stretching (3200–3600 cm) and C-O bonds (1050–1150 cm) .

Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and thermal stability?

- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. Solubility profiles in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) can be assessed via gravimetric analysis. For branched diols, reduced water solubility compared to linear analogs (e.g., pentane-1,5-diol) is expected due to increased hydrophobicity from methyl/propyl groups. Compare with structural analogs like pentane-1,5-diol, which exhibits solubility in water (~50 mg/mL at 25°C) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported antimicrobial efficacy data for branched diols like this compound?

- Methodological Answer : Discrepancies may arise from variations in microbial strains, solvent systems, or assay conditions. Standardize testing using broth microdilution (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) models. Include positive controls (e.g., pentane-1,5-diol, which shows bactericidal activity against MRSA at ≥5% w/v) and assess synergy with antibiotics .

Q. How do the alkyl substituents (methyl and propyl) in this compound influence its pharmacokinetic behavior in dermal absorption studies?

- Methodological Answer : Conduct in vitro permeation experiments using Franz diffusion cells with excised human skin. Compare permeation rates with simpler diols (e.g., pentane-1,5-diol, a known percutaneous enhancer). Increased lipophilicity from branched chains may enhance stratum corneum partitioning but reduce aqueous diffusion. Quantify using HPLC-MS/MS .

Q. What computational approaches predict the interaction of this compound with biological targets, such as microbial enzymes or inflammatory mediators?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model diol interactions with bacterial efflux pumps (e.g., S. aureus NorA) or pro-inflammatory cytokines (e.g., TNF-α). Validate predictions with SPR (surface plasmon resonance) binding assays. For example, similar diols show affinity for microbial membrane proteins with binding energies ≤-7.0 kcal/mol .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in aqueous versus organic solvents?

- Methodological Answer : Contradictions may stem from impurities (e.g., residual reactants) or solvent polarity effects. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-test solubility. For hydrophobic diols, use co-solvents (e.g., PEG-400) to improve aqueous dispersion. Compare with pentane-1,5-diol, which maintains solubility in polar aprotic solvents (e.g., DMSO) .

Experimental Design Tables

Table 1 : Comparative Physicochemical Properties of this compound and Structural Analogs

| Property | This compound (Predicted) | Pentane-1,5-diol | Propane-1,2-diol |

|---|---|---|---|

| Molecular Weight (g/mol) | 162.27 | 104.15 | 76.09 |

| Water Solubility | Low (<10 mg/mL) | ~50 mg/mL | Miscible |

| LogP (Octanol-Water) | ~1.8 | 0.28 | -0.92 |

Table 2 : Antimicrobial Activity Assay Design

| Parameter | Recommendation | Rationale |

|---|---|---|

| Test Organisms | S. aureus (ATCC 29213), E. coli (ATCC 25922) | Clinically relevant strains |

| Concentration Range | 0.5–10% (w/v) in PBS | Aligns with efficacy thresholds of analog diols |

| Synergy Testing | Combine with ciprofloxacin (1–4 µg/mL) | Assess efflux pump inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.